Product packaging for 6-Chloro-9-phenyl-9h-purine(Cat. No.:CAS No. 5470-24-6)

6-Chloro-9-phenyl-9h-purine

Cat. No.: B1607346
CAS No.: 5470-24-6
M. Wt: 230.65 g/mol
InChI Key: MNWAWPZGZXXLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Purine (B94841) Derivatives as Privileged Scaffolds in Drug Discovery

Purine derivatives are fundamental to numerous biological processes, forming the core structure of essential biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP). rsc.org This inherent biological relevance has positioned the purine scaffold as a "privileged structure" in the realm of drug discovery. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby offering a versatile starting point for the development of a wide array of therapeutic agents. mdpi.com The purine ring, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, provides a unique three-dimensional structure with multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. rsc.org

Researchers have extensively investigated purine-containing compounds for their therapeutic potential across a spectrum of diseases. researchgate.netnih.gov These derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among other applications. nih.gov The ability to systematically modify the purine core allows medicinal chemists to fine-tune the pharmacological properties of these molecules, optimizing their efficacy and selectivity for specific biological targets. nih.gov

Significance of Halogenated Purines in Chemical Biology and Therapeutic Agent Development

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov In the context of purines, halogenation has proven to be a particularly fruitful approach for developing novel therapeutic agents. rsc.org

Halogenated purine analogues are frequently utilized as antiviral and anticancer drugs. rsc.org The presence of a halogen, such as chlorine, at specific positions on the purine ring can dramatically alter its electronic properties and reactivity. mdpi.com For instance, the chlorine atom in 6-chloropurine (B14466) derivatives serves as a versatile chemical handle, enabling further modifications through nucleophilic substitution reactions. This allows for the synthesis of a wide range of 6-substituted purine analogues with diverse biological activities. tandfonline.comresearchgate.net Furthermore, halogenated purines have been instrumental as chemical probes to study the active sites of enzymes and to understand the intricacies of protein-ligand interactions. nih.gov

Research Scope and Focus on 6-Chloro-9-phenyl-9H-purine

The investigation of this compound and its derivatives is an active area of research. Studies have explored its synthesis and its potential applications as a scaffold for developing new therapeutic agents, including kinase inhibitors for cancer therapy and agents with antimycobacterial properties. acs.orgnih.govacs.org The exploration of its chemical reactivity and biological activity contributes to the broader understanding of how structural modifications to the purine core can lead to the discovery of novel drugs.

Interactive Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN4 B1607346 6-Chloro-9-phenyl-9h-purine CAS No. 5470-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-phenylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWAWPZGZXXLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969999
Record name 6-Chloro-9-phenyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-24-6
Record name 6-Chloro-9-phenyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC26291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-phenyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-phenyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Chloro 9 Phenyl 9h Purine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of the purine (B94841) core and its subsequent modification have laid the groundwork for the development of more sophisticated strategies. These classical approaches often involve building the purine ring system from simpler acyclic or heterocyclic precursors.

Multi-Step Synthesis from Simpler Purine Precursors

The synthesis of 6-chloropurine (B14466) itself can be considered a foundational multi-step process. researchgate.net This key intermediate then serves as a versatile precursor for a variety of derivatives. nih.govacs.org For example, 6-chloropurine can be further modified at different positions on the purine ring to introduce diverse functional groups.

N-Alkylation Strategies for Purine Ring Formation

The introduction of an alkyl or aryl group at the N9 position of the purine ring is a critical step in the synthesis of many biologically active compounds. rsc.orgmdpi.com Direct alkylation of purines, such as 6-chloropurine, with alkyl halides under basic conditions is a common method. nih.govacs.org However, this approach often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major, more thermodynamically stable product. nih.govacs.org

Achieving regioselectivity in N-alkylation can be challenging. scispace.com For instance, the alkylation of a guanine (B1146940) precursor with a bulky substituent at the C6 position, which might be expected to sterically hinder the N7 position, did not consistently lead to high N9 selectivity. mdpi.com The use of various alkylating agents and reaction conditions, including Mitsunobu reactions and palladium-catalyzed allylic alkylation, has been explored to optimize the yield of the desired N9-substituted product. mdpi.com The synthesis of 9-substituted-9H-purine derivatives has been accomplished by reacting 6-chloro-9H-purine with reagents like 4-nitrobenzyl bromide. rsc.org

Cyclization Reactions for Purine Moiety Construction

The formation of the purine ring system itself is a key synthetic challenge that is often addressed through cyclization reactions. rsc.org These methods typically involve the construction of the imidazole (B134444) or pyrimidine (B1678525) ring onto a pre-existing heterocyclic partner. For example, 8-substituted purines can be prepared by the cyclization of 5,6-diaminopyrimidines. avcr.cz Similarly, the synthesis of purines with substituents at the C2 position can be achieved through the cyclization of 4-aminoimidazole-5-carboxamides or their corresponding nitriles. avcr.cz

More advanced cyclization strategies have also been developed. Photocatalytic radical-induced cyclization reactions offer a modern approach to constructing aromatic rings, including the purine system. rsc.org These methods often proceed under mild conditions and can provide access to complex molecular architectures. Additionally, intramolecular cyclization of appropriately substituted precursors, sometimes mediated by reagents like hypervalent iodine compounds, can lead to the formation of fused heterocyclic systems containing the purine moiety. nih.gov

Advanced and Regioselective Synthesis

To overcome the limitations of classical methods, chemists have developed more advanced and regioselective synthetic strategies. These modern techniques often employ transition metal catalysis to achieve high efficiency and control over the reaction outcome.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of C-C and C-N bonds in purine chemistry. avcr.cznih.govnih.gov These reactions offer a powerful and general method for introducing a wide variety of substituents onto the purine scaffold with high regioselectivity. researchgate.net The reaction of halopurines with various organometallic reagents, catalyzed by palladium complexes, has been extensively studied. avcr.cz

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for forming carbon-carbon bonds. researchgate.net This reaction involves the coupling of an organic halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. thieme-connect.com

In the context of purine synthesis, the Suzuki-Miyaura reaction has been successfully applied to the synthesis of 6-arylpurines from 6-halopurines. thieme-connect.comacs.orgtacr.cz For example, the reaction of 9-benzyl-6-chloropurine with phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, affords 9-benzyl-6-phenylpurine in excellent yield. thieme-connect.com

The reaction conditions for the Suzuki-Miyaura coupling can be tailored to the specific substrates. For electron-rich arylboronic acids, anhydrous conditions in a solvent like toluene (B28343) are often optimal. thieme-connect.comrushim.ru In contrast, for electron-poor arylboronic acids and alkenylboronic acids, aqueous conditions in a solvent such as 1,2-dimethoxyethane (B42094) (DME) tend to give better results. thieme-connect.comrushim.ru The choice of base is also crucial, with potassium carbonate being a commonly used and effective option. rushim.ru

The regioselectivity of the Suzuki-Miyaura coupling is a significant advantage, particularly when working with dihalopurines. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.netrushim.ru This selectivity allows for the stepwise functionalization of the purine ring.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of 6-Arylpurines

6-Halopurine ReactantBoronic AcidCatalystBaseSolventProductYield (%)Reference
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9-Benzyl-6-phenylpurine95 thieme-connect.com
9-Benzyl-6-iodopurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9-Benzyl-6-phenylpurine92 thieme-connect.com
9-Benzyl-6-chloropurine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9-Benzyl-6-(3-methoxyphenyl)purine62 thieme-connect.com
9-Benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv.)Pd(PPh₃)₄K₂CO₃Toluene9-Benzyl-2-chloro-6-phenylpurine77 rushim.ru
9-Benzyl-2,6-dichloropurinePhenylboronic acid (3 equiv.)Pd(PPh₃)₄K₂CO₃Toluene9-Benzyl-2,6-diphenylpurine84 rushim.ru
Cyanation Reactions

The introduction of a cyano group onto the purine ring is a valuable transformation, as the nitrile functionality can be further elaborated into various other groups. The cyanation of 6-chloropurines is a common strategy to access 6-cyanopurine (B1214740) derivatives.

One established method involves the reaction of a protected 6-chloropurine with tetraethylammonium (B1195904) cyanide (TEACN) and 1,4-diazabicyclo[2.2.2]octane (DABCO). cas.cz This approach provides the corresponding 6-cyanopurine in high yield under mild conditions. cas.cz The use of a protecting group on the purine nitrogen is crucial to prevent anion formation under the basic reaction conditions. cas.cz Following cyanation, the protecting group can be readily removed to yield the 9-unsubstituted 6-cyanopurine. cas.cz

Historically, the cyanation of 6-iodopurines using cuprous cyanide in boiling pyridine (B92270) has also been employed, though it typically results in moderate yields of around 50%. cas.cz More recent advancements have focused on transition-metal-free direct C-H cyanation. For instance, a direct regioselective C-H cyanation of purines has been developed using a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation with trimethylsilylcyanide (TMSCN), and base-mediated elimination. mdpi.com This method often targets the electron-rich imidazole motif of the purine, leading to 8-cyanated products. mdpi.com

Furthermore, cobalt-catalyzed C-H cyanation using N-cyanosuccinimide as an electrophilic cyanating agent has been reported. ibs.re.kr This method demonstrates broad substrate scope, including 6-arylpurines, and offers high selectivity for monocyanation with excellent functional group tolerance. ibs.re.kr

Cyanation ReagentSubstrateConditionsProductYield (%)
Tetraethylammonium cyanide (TEACN), DABCO6-Chloro-9-(tetrahydropyran-2-yl)purineAcetonitrile, -20°C to RT6-Cyano-9-(tetrahydropyran-2-yl)purine84
Cuprous cyanide6-IodopurinePyridine, boiling6-Cyanopurine~50
TMSCN, Triflic anhydride, Base6-Chloro-9-phenyl-9H-purineSequential additionThis compound-8-carbonitrile94 mdpi.com
N-Cyanosuccinimide, Co-catalyst6-ArylpurinesCatalyticOrtho-cyanated 6-arylpurinesVaries

Other Metal-Catalyzed Transformations

Beyond cyanation, various other metal-catalyzed reactions are pivotal in the diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl substituents at the C6 position. For example, the reaction of a 6-chloro-9-alkyl-2-fluoropurine with a boronic acid can regioselectively yield the C6-arylated product. mdpi.com Similarly, Sonogashira coupling allows for the introduction of alkynyl groups. mdpi.com

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool. For instance, a dual palladium/photoredox catalytic system can facilitate the ortho-C–H arylation of 6-arylpurines with diazonium salts, offering a direct method for C-H functionalization. acs.org

Solid-Phase Synthetic Strategies for Purine Libraries

Solid-phase synthesis offers a high-throughput approach to generate large libraries of purine derivatives for biological screening. nih.govnih.gov This strategy typically involves anchoring a purine precursor, such as 2-amino-6-chloropurine (B14584), to a solid support. nih.gov Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and byproducts being easily washed away.

A key challenge in purine synthesis is controlling the regioselectivity of N-alkylation, which often yields a mixture of N7 and N9 isomers. Solid-supported reagents have been developed to selectively isolate the desired N9 regioisomers. nih.gov This purification method is amenable to a high-throughput format and facilitates the synthesis of purine libraries without the need for laborious separation of regioisomers. nih.gov Microwave-assisted solid-phase synthesis has also been shown to accelerate the nucleophilic displacement of halogens on the purine ring, further enhancing the efficiency of library generation. researchgate.net

Derivatization from Halogenated Purine Precursors

The reactivity of the chlorine atom at the C6 position of the purine ring makes 6-chloropurines, including this compound, versatile precursors for a wide range of derivatives through nucleophilic aromatic substitution reactions.

Conversion of 6-Chloropurines to Hydrazinyl Derivatives

The reaction of 6-chloropurines with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to 6-hydrazinylpurine derivatives. jchps.com This reaction is typically carried out by refluxing the 6-chloropurine with hydrazine hydrate in an alcohol solvent, often in the presence of a base like triethylamine. jchps.com The resulting hydrazinyl purines can serve as intermediates for the synthesis of further derivatives, such as 6-benzylidene hydrazinyl purines, by reaction with substituted benzaldehydes. jchps.com A scalable two-step process has been patented, involving the N9-alkylation of 6-chloropurine followed by hydrazine displacement, achieving yields over 85%.

Formation of 6-Alkoxy Purine Derivatives

6-Alkoxy purine derivatives can be synthesized by the reaction of 6-chloropurines with alcohols in the presence of a base. jchps.com A common method involves using a sodium alkoxide, generated in situ or used directly, to displace the chloride at the C6 position. jchps.com An improved synthesis for 6-alkoxy-2-fluoropurines utilizes sodium hydride in THF, which is more cost-effective and allows for a broader range of complex alcohols to be used compared to methods where the alcohol serves as the solvent. uwindsor.ca Phase transfer catalysis has also been applied for the nucleophilic substitution of 2,6-dichloropurines with various alcohols and phenols, selectively yielding 2-chloro-6-alkoxy- and 2-chloro-6-aryloxy-purines. nih.gov

Synthesis of Diverse 6,9-Disubstituted and 2,6,9-Trisubstituted Purine Analogues

The sequential or combined modification at the C2, C6, and N9 positions of the purine core allows for the creation of a vast chemical space of substituted purine analogues. mdpi.comresearchgate.net Starting from readily available materials like 2-fluoro-6-chloropurine or 2,6-dichloropurine, a multi-step synthesis can be employed. mdpi.comrsc.org

A common synthetic route involves the initial alkylation at the N9 position, which can produce a mixture of N7 and N9 regioisomers. mdpi.com Following separation, the desired N9 isomer undergoes further modification. For instance, a regioselective Suzuki reaction can be performed at the C6 position of a 2-fluoro-6-chloro-9-alkylpurine. mdpi.com Subsequent nucleophilic aromatic substitution at the C2 position with various amines can then furnish the final 2,6,9-trisubstituted purine. aacrjournals.org

Similarly, starting with a 6-chloropurine, reaction with an amine can introduce a substituent at the C6 position, followed by N9-alkylation to yield 6,9-disubstituted purines. researchgate.netrsc.org These strategies have been successfully applied to generate extensive libraries of purine derivatives for screening as potential therapeutic agents. nih.gov

Starting MaterialReagentsProduct TypeReference(s)
2-Fluoro-6-chloropurine1. Alkyl halide, K₂CO₃; 2. Arylboronic acid, Pd catalyst; 3. Amine2,6,9-Trisubstituted purine mdpi.com
2,6-Dichloropurine1. Alkyl halide, K₂CO₃; 2. Aniline derivative, n-Butanol; 3. Amine2,6,9-Trisubstituted purine rsc.org
6-Chloropurine1. Amine; 2. Alkyl halide6,9-Disubstituted purine rsc.org, researchgate.net

Chemical Reactivity and Derivatization Strategies of 6 Chloro 9 Phenyl 9h Purine

Nucleophilic Substitution Reactions at the Chlorinated Position (C6)

The electron-deficient nature of the purine (B94841) ring system renders the C6 position, occupied by a chlorine atom, highly electrophilic and thus amenable to nucleophilic aromatic substitution (SNAr). This reactivity is the most widely exploited feature of 6-chloro-9-phenyl-9H-purine, allowing for the facile introduction of a variety of substituents by displacing the chloride ion.

A broad range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be employed to generate diverse 6-substituted purine derivatives. For instance, the reaction with various primary and secondary amines (amination) is a common strategy to synthesize 6-aminopurine derivatives, which are analogues of the naturally occurring adenine. These reactions can often be performed under catalyst-free conditions, highlighting the intrinsic reactivity of the substrate. Similarly, reactions with piperazine (B1678402) derivatives lead to the formation of 6-(piperazin-1-yl)purines, a scaffold found in numerous biologically active molecules.

The table below summarizes representative nucleophilic substitution reactions at the C6 position.

NucleophileReagent ExampleProduct Type
Amine1-(4-fluorophenyl)piperazine6-Aminopurine derivative
AmineMorpholine6-Aminopurine derivative
CarbanionPhenylmagnesium bromide6-Arylpurine derivative

This table is generated based on documented reaction types for chloropurines and may not represent reactions exclusively performed on the 9-phenyl derivative.

Dehalogenation Processes

Dehalogenation, specifically the removal of the chlorine atom from the C6 position and its replacement with a hydrogen atom, is a fundamental transformation. This process converts this compound into its parent scaffold, 9-phenyl-9H-purine. The most common method for achieving this is catalytic hydrodehalogenation.

This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ethanol (B145695), formic acid, or ammonium (B1175870) formate. The process is generally efficient and proceeds under mild conditions, offering a clean conversion. This dehalogenation is crucial for synthesizing purine derivatives that are unsubstituted at the C6 position, which might be required as final products or as intermediates for subsequent functionalization at other positions of the purine ring.

Functional Group Interconversions

Further derivatization of substituted this compound analogues often involves the interconversion of the newly introduced functional groups. These transformations add another layer of molecular diversity to the purine scaffold.

The 6-cyano-9-phenyl-9H-purine derivative, accessible through nucleophilic substitution with a cyanide salt, is a versatile intermediate. The cyano group can undergo various transformations. While direct conversion to an acyl group on this specific molecule is not extensively documented, established organic synthesis methods are applicable. One potential route is the reaction of the 6-cyanopurine (B1214740) with an organometallic reagent, such as a Grignard or organolithium reagent, followed by acidic hydrolysis to yield a 6-acylpurine (a ketone).

A documented transformation of 6-cyanopurines involves their reaction with alcohols (e.g., methanol (B129727) or ethanol) in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov This reaction leads to the formation of 6-alkoxyformimidoylpurines, which can serve as intermediates for the synthesis of other derivatives like 6-carboxamidinopurines. nih.gov

Amination stands as a cornerstone of 6-chloropurine (B14466) chemistry. The reaction involves the substitution of the C6-chloro group with a diverse range of nitrogen nucleophiles. This can be achieved by heating the chloropurine with the desired amine, sometimes in a solvent like ethanol or isopropanol, or under solvent-free conditions. wikipedia.org The resulting 6-aminopurine derivatives are of significant interest due to their structural similarity to endogenous purines.

Beyond simple amination, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C6 position. Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents) allow for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups. These reactions have greatly expanded the synthetic scope, enabling the creation of complex purine derivatives that were previously difficult to access.

The table below showcases various coupling reactions for the functionalization of 6-chloropurines.

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Na₂CO₃C-C
Stille CouplingOrganostannanePd(PPh₃)₄C-C
Negishi CouplingOrganozinc halidePdCl₂(dppf)C-C
Buchwald-HartwigAminePd₂(dba)₃ / BINAPC-N

This table represents common coupling reactions applicable to 6-chloropurines.

Cycloaddition Reactions for Novel Heterocycle Fusions

Cycloaddition reactions offer a sophisticated strategy for constructing new rings fused to the purine core, leading to novel polycyclic heterocyclic systems. These reactions involve the concerted or stepwise combination of a π-system from the purine ring with an external reactant.

One of the most powerful cycloaddition methods is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgmdpi.com For the purine system, a double bond within the purine ring could potentially act as the dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones to fuse a new five-membered heterocycle.

Another potential strategy is the Diels-Alder, or [4+2] cycloaddition, reaction. masterorganicchemistry.comwikipedia.org In this scenario, a portion of the purine's heterocyclic system could act as the diene or dienophile component. For example, if the imidazole (B134444) part of the purine were to act as a diene, it could react with a strong dienophile to build a new six-membered ring. While specific examples of these reactions on this compound are not prevalent, they represent a frontier in derivatization strategy for creating complex, three-dimensional purine-based structures.

Oxidation Reactions

While the purine core itself can be subject to oxidation under harsh conditions, more subtle and regioselective oxidation reactions can be achieved on its substituents. For 6-arylpurine derivatives, such as this compound, palladium-catalyzed C-H bond activation and subsequent oxidation of the C6-aryl ring is a known transformation.

This type of reaction is often directed by one of the nitrogen atoms of the purine ring. Using a catalyst system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), it is possible to introduce functional groups, like acetate, onto the ortho-positions of the phenyl ring at C9. The reaction conditions can be controlled to favor either mono- or di-functionalization of the aromatic ring. This methodology allows for late-stage functionalization of the molecule without altering the core purine structure.

Sulfonylation Reactions at the Purine Nitrogen (N9)

A comprehensive review of the chemical literature indicates that sulfonylation reactions at the N9 position of this compound are not reported. The fundamental chemical structure of this compound precludes such a reaction. The nitrogen atom at the 9th position of the purine ring is already bonded to a phenyl group, making it a tertiary amine integrated within an aromatic system. uni.lubiosynth.comlgcstandards.comchemspider.com Consequently, this position is not available for further substitution, such as sulfonylation.

The reactivity of this compound is primarily centered on other positions of the purine ring. The most common reactions involve nucleophilic substitution at the C6 position, where the chlorine atom can be displaced by various nucleophiles. jchps.comresearchgate.net Additionally, electrophilic substitution can occur at the C8 position under certain conditions. mdpi.com However, the N9 position, being already substituted with a chemically stable phenyl group, does not participate in further derivatization reactions like sulfonylation.

For a sulfonylation reaction to occur at a nitrogen atom within a purine ring, that nitrogen must typically be a secondary amine, possessing a hydrogen atom that can be replaced by a sulfonyl group. In the case of this compound, the N9 position lacks this necessary hydrogen atom, rendering it unreactive towards sulfonylating agents.

Given the chemical principles outlined above, there are no research findings or data to present for the sulfonylation of this compound at the N9 position. The inherent structure of the molecule makes this specific chemical transformation unfeasible.

Biological Activities and Pharmacological Potential

Anticancer and Antiproliferative Activities

Derivatives of 6-chloropurine (B14466), a class to which 6-Chloro-9-phenyl-9H-purine belongs, have shown significant potential as anticancer agents. Their mechanisms often involve interfering with the synthesis of nucleic acids, a critical process for rapidly dividing cancer cells. medchemexpress.com

Inhibition of Cancer Cell Proliferation

The substitution at the 6-position of the purine (B94841) ring is a key determinant of cytotoxic activity. Studies on 6,9-disubstituted purine analogs have demonstrated potent inhibition of various cancer cell lines. For instance, a series of analogs with 4-substituted piperazine (B1678402) at the C-6 position and 4-substituted benzyl (B1604629) at the N-9 position exhibited promising cytotoxic activities against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net

Specifically, derivatives such as 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) analogs displayed significant cytotoxic bioactivity against hepatocellular carcinoma cells (Huh7 and HepG2), with IC50 values less than 0.1-0.13 μM. researchgate.net Another study highlighted a (RS)-9-[1-(9H-fluorenyl-9-methoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-6-chloro-9H-purine derivative as a potent antiproliferative agent against the MCF-7 adenocarcinoma cell line, with an IC50 of 0.67 ± 0.18 μM. nih.gov

The antiproliferative effects of these compounds are often attributed to their ability to interfere with cellular processes essential for cancer cell growth. For example, some purine derivatives have been shown to inhibit protein synthesis, leading to a reduction in cell proliferation.

Table 1: Antiproliferative Activity of 6-Chloropurine Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
(RS)-9-[1-(9H-fluorenyl-9-methoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-6-chloro-9H-purine MCF-7 (Breast Adenocarcinoma) 0.67 ± 0.18 nih.gov
6-(4-(4-trifluoromethylphenyl)piperazine) analog Huh7 (Hepatocellular Carcinoma) < 0.1 researchgate.net
6-(4-(3,4-dichlorophenyl)piperazine) analog Huh7 (Hepatocellular Carcinoma) 0.13 researchgate.net
2-(6-Chloro-9H-purin-9-yl)propan-1-amine derivative MCF-7 (Breast Cancer) 6.67
2-phenyloxazole-substituted purine SK-BR-3 (Breast Cancer) 22.54 ± 0.70 mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, many 6-chloropurine derivatives actively induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells. For instance, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to induce apoptosis in hepatocellular carcinoma cells. nih.gov

One study found that a (RS)-9-[1-(9H-fluorenyl-9-methoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-6-chloro-9H-purine derivative caused a global apoptotic cell population of 80.08% in MCF-7 cells after 48 hours. nih.gov This induction of apoptosis is often linked to the activation of specific cellular pathways. Microarray analysis has revealed that these compounds can upregulate genes involved in the positive regulation of apoptosis while repressing genes associated with carcinogenesis and tumor invasion. nih.gov

Furthermore, some 6-chloropurine nucleosides have been observed to cause cell cycle arrest, particularly at the G2/M phase. researchgate.netuu.nl This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. researchgate.net The ability to induce both apoptosis and cell cycle arrest makes these compounds multifaceted anticancer agents.

Antiviral Properties

Purine analogs have long been a cornerstone of antiviral therapy. The structural similarity of this compound derivatives to natural purines allows them to interfere with viral replication. ontosight.ai Research has explored their potential against a range of viruses.

While specific studies on the anti-herpes, anti-HIV, or anti-influenza activity of this compound itself are not extensively detailed in the provided results, the broader class of purine derivatives shows significant promise. For example, acyclic selenopurine nucleosides, which can be synthesized from 6-chloropurine precursors, have been investigated as antiviral agents. mdpi.com Additionally, other halogenated purine derivatives have demonstrated activity against RNA viruses like influenza A and rhinoviruses. evitachem.com The mechanism often involves the inhibition of viral enzymes crucial for replication. ontosight.ai

Antimicrobial and Antifungal Effects

The therapeutic potential of 6-chloropurine derivatives extends to combating microbial and fungal infections. A number of 6-substituted and 9-substituted purines have been synthesized and evaluated for their antimicrobial and antifungal activities.

One study reported the synthesis of a series of 6-substituted aminopurines and 9-(p-fluorobenzyl/cyclopentyl)-6-substituted aminopurines. nih.gov Among these, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine exhibited excellent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 microg/mL, which was superior to the standard antifungal drug oxiconazole. nih.gov

Another study focused on new phosphonamidate derivatives of 6-chloropurine and reported their synthesis for biological evaluation, implying potential antimicrobial or antifungal properties. researchgate.net Similarly, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) showed activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. redalyc.orgresearchgate.net

Enzyme Inhibition and Receptor Modulation

A primary mechanism through which this compound and its analogs exert their pharmacological effects is through the inhibition of specific enzymes and modulation of cellular receptors.

Kinase Inhibition (e.g., Bcr-Abl, BTK, CDKs)

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Purine derivatives have been extensively studied as kinase inhibitors.

Bcr-Abl: The Bcr-Abl oncoprotein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). imtm.cz Several 2,6,9-trisubstituted purine derivatives have been designed and synthesized as potent inhibitors of Bcr-Abl. mdpi.comnih.gov Some of these compounds have shown high selectivity and have been effective against imatinib-resistant Bcr-Abl mutants. nih.govacs.org The design of these inhibitors often involves modifying the substituents on the purine ring to enhance binding to the kinase domain of the Bcr-Abl protein. mdpi.com

BTK (Bruton's Tyrosine Kinase): BTK is another important target in cancer therapy, particularly for B-cell malignancies. The same 2,6,9-trisubstituted purine scaffold has been utilized to develop BTK inhibitors. mdpi.com

CDKs (Cyclin-Dependent Kinases): CDKs are crucial for regulating the cell cycle, and their inhibition is a key strategy in cancer treatment. mdpi.com Derivatives of 2-arylaminopurines, which can be synthesized from 6-chloropurine precursors, have been identified as potent and selective CDK2 inhibitors. nih.govacs.org For example, a 6-([1,1'-biphenyl]-3-yl)purine derivative showed approximately 2000-fold selectivity for CDK2 over CDK1. nih.gov Such selectivity is crucial for minimizing off-target effects.

Table 2: Kinase Inhibitory Activity of Purine Derivatives

Derivative Class Target Kinase Activity/Selectivity Reference
2,6,9-trisubstituted purines Bcr-Abl Potent inhibition, including resistant mutants mdpi.comnih.gov
2,6,9-trisubstituted purines BTK Identified as inhibitors mdpi.com
2-Arylaminopurines CDK2 High potency and selectivity over CDK1 nih.govacs.org
6-([1,1'-biphenyl]-3-yl)purine CDK2 ~2000-fold selective over CDK1 nih.gov

Inhibition of Enzymes Involved in Nucleotide Metabolism

Purine analogs are well-established as inhibitors of enzymes crucial for nucleotide biosynthesis and metabolism. These compounds can mimic natural purines, thereby interfering with the synthesis of DNA and RNA, which is fundamental for cell proliferation. As an antipurinic agent, this compound is suggested to inhibit the production of nucleic acids biosynth.com. This inhibitory action is a characteristic feature of many purine derivatives, which can act as antimetabolites. By disrupting the normal synthesis of nucleic acids, such compounds can impede the growth of rapidly dividing cells chembk.com. The broader class of purine antagonists, to which this compound belongs, is known to curtail the production of purine bases, leading to a cessation of nucleotide production and subsequent cell death.

Modulation of Adenosine (B11128) Receptors

Adenosine receptors, which are G-protein coupled receptors, play a pivotal role in a multitude of physiological processes. The affinity and efficacy of ligands for these receptors are highly sensitive to the nature of substituents on the purine core. While specific studies on the direct interaction of this compound with adenosine receptors are not detailed in the available literature, research on related compounds provides a framework for its potential activity. For instance, the presence of a chlorine atom at the 6-position of the purine ring is a common feature in various adenosine receptor ligands. However, the specific influence of the 9-phenyl group on the binding affinity and functional activity at different adenosine receptor subtypes (A1, A2A, A2B, and A3) for this particular compound has not been explicitly reported.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a significant target for anticancer drug discovery. The purine scaffold has been extensively utilized to develop Hsp90 inhibitors. While a number of 6-halopurine derivatives have been investigated for their Hsp90 inhibitory potential, there is no specific data available in the reviewed literature to indicate that this compound itself is an inhibitor of Hsp90.

Other Reported Biological Activities

Beyond the specific targets mentioned above, purine derivatives are known to exhibit a wide range of biological effects.

Anti-inflammatory Activity: Some purine derivatives have been explored for their potential as anti-inflammatory agents ontosight.ai. The modulation of purine receptors on immune cells is one mechanism through which these compounds can exert anti-inflammatory effects ontosight.ai. However, specific studies detailing the anti-inflammatory properties of this compound are not present in the currently available literature.

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The purine salvage pathway is essential for the survival of these parasites, making it an attractive target for drug development. While various purine analogs have been investigated for their anti-leishmanial potential, there are no specific reports on the activity of this compound against Leishmania species.

Anticonvulsant Activity: Research into the anticonvulsant properties of purine derivatives has identified certain structural features that are associated with activity. Studies have shown that compounds with a benzyl substituent at the 9-position of the purine ring can exhibit potent anticonvulsant effects. While this suggests that the general scaffold of this compound might be of interest in this context, direct evidence of its anticonvulsant activity is lacking in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Purine (B94841) Core (C2, C6, N9)

The biological activity of purine derivatives can be significantly modulated by introducing various substituents at the C2, C6, and N9 positions. nih.gov This strategic modification allows for the fine-tuning of the molecule's affinity and selectivity for specific biological targets, such as protein kinases, which are often dysregulated in diseases like cancer. mdpi.com

Influence of Halogen Substituents on Activity

Halogen atoms play a critical role in medicinal chemistry, influencing a compound's pharmacokinetic and pharmacodynamic properties through effects like halogen bonding. ijres.org In the context of purine analogs, the presence and nature of halogen substituents can profoundly impact biological activity.

The ability of halogens to act as electron acceptors follows the order F < Cl < Br < I, with iodine typically forming the strongest interactions. ijres.org This trend is attributed to the "σ-hole," a positively charged region on the halogen atom that facilitates attractive interactions with nucleophiles. acs.org The structural influence of halogen atoms often increases in the order of Cl < Br < I. nih.gov Studies on halogenated flavonoids have shown that antibacterial potency against both Gram-positive and Gram-negative pathogens increases when moving from fluorine to iodine, suggesting that atomic size is a more dominant factor than polarity in this class of compounds. nih.gov

In some series of enzyme inhibitors, the introduction of a chlorine atom can increase binding affinity by an order of magnitude compared to an unsubstituted analog. acs.org Exchanging chlorine for iodine can yield another order of magnitude increase in affinity. acs.org This highlights the strategic importance of selecting the appropriate halogen to optimize interactions with a biological target.

Role of Phenyl and Other Aryl Substituents at the N9 Position

The N9 position of the purine ring is a common site for substitution, and the nature of the group at this position can dictate the compound's biological profile. Aryl groups, in particular, have been extensively studied.

In a series of purine derivatives designed as HIV-1 Tat-TAR interaction inhibitors, the presence of aryl groups at the N9 position was found to affect the binding affinities to TAR RNA. nih.gov This indicates that the N9-aryl moiety can engage in specific interactions that contribute to target recognition. For dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core, substitutions on the N9-aryl ring were explored to enhance potency. acs.org SAR studies on Hsp90 inhibitors also investigated the impact of various heterocyclic structures at the N9 position, aiming to optimize interactions within the hydrophobic binding pocket of the enzyme. mdpi.com Structure-activity relationship studies on CDK inhibitors have shown that increased steric bulk at the N9 position can reduce the inhibitory potential of the compounds. nih.gov

Effects of Additional Substituents (e.g., Piperazine (B1678402), Alkyl, Heteroaryl) at C6 and C2

The C6 and C2 positions of the purine core are critical hotspots for modification, offering significant opportunities to modulate biological activity.

At the C6 Position: The introduction of a piperazine moiety at the C6 position has proven to be a highly effective strategy in the development of anticancer agents. nih.gov Studies on 2,6,9-trisubstituted purines have concluded that an arylpiperazinyl system connected at the C6 position is beneficial for cytotoxic activity. nih.govmdpi.comnih.gov In one study, novel C6-piperazine substituted purine steroid-nucleoside analogs showed remarkable cytotoxicity against the PC-3 cancer cell line, with activity significantly influenced by the substituents on both the purine ring and the piperazine moiety. nih.govnih.gov Similarly, various arylamino groups at C6 have been shown to increase kinase inhibitory activity, suggesting that these aryl rings may engage in favorable hydrophobic or π-stacking interactions within the target's binding site. acs.org Conversely, the substitution with an alkyl group at C6 led to reduced potency in the same study. acs.org

At the C2 Position: The C2 position is also a key site for SAR exploration. In the development of CDK inhibitors, substituting the C2 side chain with various groups such as methyl, propyl, phenyl, or benzyl (B1604629) only slightly decreased activity compared to the parent compound, (R)-roscovitine. nih.gov However, for a series of 2,6,9-trisubstituted purines with anticancer properties, it was found that the use of bulky systems at the C2 position is not favorable for cytotoxic activity. nih.govmdpi.comnih.gov In another study focusing on CDK12 inhibitors, 6-membered heteroaryl moieties like aminopyridyl, pyridyl, or aminopyrimidyl at the C2 position significantly improved inhibitory activity. mdpi.com

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition and biological activity. The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with its biological target, influencing its efficacy and specificity. For purine analogs, particularly those with chiral centers in their substituents, stereochemistry can play a decisive role. For instance, in the development of CDK inhibitors, a compound featuring a (2R)-pyrrolidin-2-yl-methanol substituent at the C2 position and a 3-iodobenzylamino group at the C6 position demonstrated optimal inhibitory activity against several kinases. nih.gov This highlights the importance of the specific stereoconfiguration of the substituent for potent biological action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug design to correlate the chemical structure of compounds with their biological activity. tandfonline.com For purine derivatives, 2D and 3D-QSAR models have been instrumental in understanding SAR and guiding the design of more potent inhibitors. tandfonline.comlut.firesearchgate.net

Several 3D-QSAR studies have been conducted on 2,6,9-trisubstituted purines to analyze their antitumor activity. nih.govmdpi.com A key finding from these models is that steric properties often have a more significant influence on cytotoxicity than electronic properties. nih.govmdpi.comnih.gov For example, Comparative Molecular Field Analysis (CoMFA) models revealed that an arylpiperazinyl system at C6 is beneficial, while bulky groups at C2 are detrimental to activity. nih.govmdpi.comnih.gov These models provide visual representations, such as contour maps, that highlight regions where steric bulk is favored or disfavored, offering precise guidance for structural modifications. researchgate.net

QSAR models have been successfully applied to various targets, including c-Src tyrosine kinase, tandfonline.comresearchgate.net EGFR, lut.firesearchgate.net Bcr-Abl, nih.gov and cyclin-dependent kinases (CDKs). researchgate.net In a study on c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed with a high predictive correlation, identifying key descriptors that influence activity. tandfonline.com Similarly, 3D-QSAR models for Bcr-Abl inhibitors were used to design and synthesize new purine derivatives with enhanced potency, even against drug-resistant mutations. nih.gov These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov

The table below summarizes key SAR findings for substituted purine analogs:

PositionFavorable Substituents/PropertiesUnfavorable Substituents/PropertiesTarget/Activity
C2 6-membered heteroaryl (e.g., pyridyl) mdpi.comBulky systems nih.govmdpi.comnih.govAnticancer/CDK Inhibition
C6 Arylpiperazinyl systems nih.govmdpi.comnih.govAlkyl groups acs.orgAnticancer/Kinase Inhibition
C6 Arylamino groups acs.orgKinase Inhibition
N9 Smaller alkyl groups nih.govIncreased steric bulk nih.govCDK Inhibition
General Halogens (potency I > Br > Cl) acs.orgGeneral Binding Affinity

Computational Chemistry and Molecular Modeling Insights

Density Functional Theory (DFT) Calculations for Tautomeric Stability and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For purine (B94841) derivatives, DFT is particularly useful for determining the relative stability of different tautomers and characterizing their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Purines can exist in several tautomeric forms depending on the position of hydrogen atoms on the nitrogen atoms of the bicyclic ring system. The stability of these tautomers can be influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the ground-state energies of these different forms. researchgate.netnih.gov For the parent purine molecule, studies have shown that the N9H tautomer is generally the most stable in the gas phase, while in aqueous solutions, a mixture of N9H and N7H tautomers predominates. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for Purine Tautomers

TautomerRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Energy Gap (eV)
Purine N9H 0.00-6.8-1.55.3
Purine N7H +1.5-6.7-1.45.3
Purine N3H +8.2-6.5-1.25.3
Purine N1H +9.5-6.4-1.15.3

Note: This table contains representative data for the parent purine molecule to illustrate the typical output of DFT calculations. Actual values for 6-Chloro-9-phenyl-9H-purine would require specific computation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In the context of this compound, docking studies would be used to explore its potential interactions with various biological targets, such as protein kinases, which are common targets for purine-based inhibitors. The process involves preparing the 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy.

The results of a docking simulation would reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while any N-H groups could be donors.

Hydrophobic Interactions: The phenyl group is a significant hydrophobic moiety that can interact favorably with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic purine and phenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom at the C6 position can potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide further optimization of the compound's structure to enhance binding affinity and selectivity.

Table 2: Example Molecular Docking Results for a Purine Inhibitor

Target ProteinBinding Site ResiduesKey InteractionsPredicted Binding Affinity (kcal/mol)
CDK2 Ile10, Gly11, Val18, Lys33, Gln131H-bonds with Lys33, Pi-stacking with Phe80-8.5
EGFR Leu718, Val726, Ala743, Met793H-bonds with Met793, Hydrophobic interactions-9.2
PI3Kα Val851, Met922, Trp780H-bonds with Val851, Pi-stacking with Trp780-7.9

Note: This table shows hypothetical docking results to illustrate the type of information generated. The data does not represent actual results for this compound.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex itself. mdpi.comnih.gov These models are then used as 3D queries to search large compound libraries in a process called virtual screening, aiming to identify new, structurally diverse molecules with potential biological activity. rsc.org

A pharmacophore model based on this compound could be generated, defining key chemical features such as:

A hydrogen bond acceptor (from the purine nitrogens).

An aromatic ring feature (from the purine core).

A second aromatic/hydrophobic feature (from the 9-phenyl group).

A potential halogen bond donor feature (from the 6-chloro group).

This 3D arrangement of features would constitute the pharmacophore query. This query would then be used to screen databases containing millions of compounds (e.g., the ZINC database) to filter for molecules that match the defined features and their spatial arrangement. nih.gov The resulting "hits" from this virtual screen are a much smaller, enriched subset of compounds that are more likely to be active against the target of interest. These hits can then be subjected to further analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. nih.gov

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and the thermodynamics of binding.

Following a docking study of this compound with a target protein, an MD simulation would be initiated using the docked pose as the starting point. The entire system, including the protein, ligand, and surrounding solvent (water) molecules, is simulated for a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Pose Stability: Whether the ligand remains in the initial docked conformation or shifts to a different, more stable binding mode.

Protein Conformational Changes: How the protein structure adapts to the presence of the bound ligand.

Role of Water Molecules: The contribution of specific water molecules in mediating interactions between the ligand and the protein.

Binding Free Energy: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which average over many snapshots from the simulation.

MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular recognition, which is essential for accurately predicting the behavior of a ligand in a biological environment. rsc.org

Analytical Characterization Techniques for 6 Chloro 9 Phenyl 9h Purine and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental in the characterization of 6-chloro-9-phenyl-9H-purine and its analogs. These methods rely on the interaction of electromagnetic radiation with the molecules to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. However, the structural determination of purine (B94841) derivatives by NMR can sometimes be challenging due to the potential for tautomerism nih.gov.

While specific NMR data for this compound is not detailed in the available literature, extensive NMR characterization has been reported for its multi-substituted derivatives. For instance, in a series of 6,8,9-trisubstituted purine analogues, ¹H and ¹³C NMR spectra were recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm) nih.gov.

¹H NMR Spectroscopy

The ¹H NMR spectra of these derivatives show characteristic signals for the protons of the purine core, the phenyl group at the 9-position, and other substituents. For example, the proton at position 2 or 8 of the purine ring typically appears as a singlet in the aromatic region. The protons of the phenyl group exhibit multiplets in the aromatic region, with their chemical shifts and splitting patterns depending on the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring and the phenyl group are indicative of their electronic environment. The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

Below are representative ¹H NMR and ¹³C NMR data for a derivative of this compound:

Table 1: ¹H and ¹³C NMR Data for 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine in CDCl₃ nih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cyclopentyl1.62–1.75 (m, 2H), 2.0–2.20 (m, 4H), 2.50–2.62 (m, 2H), 4.80–4.90 (m, 1H)24.95, 30.98, 58.51
Phenyl7.10 (d, 2H), 7.14 (d, 2H), 7.20 (t, 1H), 7.41 (t, 2H), 7.67 (d, 2H)118.29, 119.91, 123.48, 124.44, 130.05, 131.31, 131.97, 150.02
Purine8.70 (s, 1H)150.63, 152.90, 155.81, 156.34, 160.04

m = multiplet, t = triplet, d = doublet, s = singlet

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often providing the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.

For example, the ESI-MS spectrum of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine showed a protonated molecular ion peak at m/z 391.3 [M+H]⁺, consistent with its molecular weight. The isotopic pattern, with a peak at [M+2]⁺, is characteristic of the presence of a chlorine atom nih.gov. Similarly, another derivative, 6-(4-(4-Chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine, displayed a molecular ion at m/z 551.2 [M]⁺ and an isotopic peak at m/z 553.3 [M+2]⁺ nih.gov.

Chromatographic Purity and Separation Techniques (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and rapid method used to check the purity of synthesized compounds and to determine the appropriate solvent system for column chromatography purification. For instance, the completion of the synthesis of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine was monitored by TLC nih.gov. The purity of a series of 6,8,9-trisubstituted purine analogues was also confirmed by TLC and melting point determination nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of components in a mixture. These methods offer high resolution and sensitivity for the purity determination of this compound and its derivatives. While specific HPLC or UPLC methods for this compound are not detailed in the provided search results, commercial suppliers of this compound indicate the availability of such data bldpharm.com.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound, which can then be compared with the theoretical values calculated from the proposed molecular formula. For the results to be considered valid, the experimentally found values should be within ±0.4% of the theoretical values.

For example, the elemental analysis of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine was performed, and the found values were in close agreement with the calculated values for the molecular formula C₂₂H₁₉ClN₄O·0.2H₂O nih.gov.

Table 2: Elemental Analysis Data for 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine nih.gov

Element Calculated (%) Found (%)
C66.9866.83
H4.964.80
N14.2014.29

Q & A

Q. What are the key synthetic routes for preparing 6-Chloro-9-phenyl-9H-purine, and how do reaction conditions influence yields?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with phenylboronic acid in the presence of Pd(Ph₃)₄ and K₂CO₃ in toluene under reflux, yielding 6-phenyl derivatives after purification by column chromatography (EtOAc/hexane) . Variations in catalysts, bases, or solvents (e.g., THF vs. DCM) may alter reaction efficiency. Yields often range from 60–80%, depending on substituent electronic effects .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

X-ray diffraction is critical for determining tautomeric forms and intermolecular interactions. For example, a related compound, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, crystallized in two distinct conformations with dihedral angles of 66.46° and 85.77° between the purine and benzene rings. Nonclassical hydrogen bonds (C–H⋯O/N) and π⋯π stacking (centroid distances ~3.9 Å) stabilize the lattice . Refinement using riding models for H atoms and software like SHELXL ensures accuracy .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent effects on purine ring protons (e.g., deshielding of H-8 in chlorinated derivatives).
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈ClN₄).
  • IR : Stretching frequencies for C–Cl (~550 cm⁻¹) and aromatic C–H (~3100 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic modifications at the phenyl group affect biological activity?

Substituting the phenyl ring with electron-withdrawing groups (e.g., nitro, sulfonyl) enhances electrophilicity, potentially increasing interactions with biological targets like enzymes. For instance, 2-nitrophenylsulfonyl derivatives exhibit antimicrobial activity due to enhanced π-stacking and hydrogen bonding with protein active sites . Quantitative structure-activity relationship (QSAR) models can correlate substituent Hammett constants (σ) with bioactivity .

Q. What computational methods are suitable for predicting the tautomeric equilibrium of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates relative stabilities of tautomers. Solvent effects (e.g., PCM models for DMSO) refine predictions. For example, the N9-H tautomer is often more stable than N7-H by ~2–3 kcal/mol due to resonance stabilization with the phenyl group .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in cytotoxicity assays may arise from polymorphic forms or hydration states. Single-crystal X-ray studies of this compound analogs reveal that packing interactions (e.g., C–Cl⋯π contacts, 3.25 Å) influence solubility and membrane permeability, which are critical for in vivo efficacy .

Q. What strategies mitigate challenges in purine functionalization during synthesis?

  • Protecting Groups : Tetrahydropyranyl (THP) groups protect the purine N9 position during cross-coupling, preventing undesired side reactions .
  • Regioselective Catalysis : Pd-mediated reactions favor C6 substitution over C2/C8 due to electronic directing effects of the chlorine atom .

Q. How do intermolecular interactions in the solid state influence drug formulation?

C–H⋯O/N hydrogen bonds and π-stacking in this compound derivatives enhance thermal stability but may reduce bioavailability. Co-crystallization with coformers (e.g., carboxylic acids) can optimize dissolution rates without compromising crystallinity .

Methodological Guidance

Q. What are best practices for analyzing conflicting biological data across studies?

  • Control Experiments : Verify compound purity via HPLC (>95%) and confirm absence of residual palladium (<10 ppm) .
  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to account for variability .
  • Structural Validation : Cross-reference crystallographic data (CCDC entries) with reported biological results to identify polymorph-dependent effects .

Q. How to design experiments for evaluating enzymatic inhibition mechanisms?

  • Kinetic Assays : Measure IC₅₀ values using purified enzymes (e.g., kinases) and monitor ATP-competitive inhibition via Lineweaver-Burk plots.
  • Docking Studies : AutoDock Vina predicts binding poses of this compound in enzyme active sites, guided by X-ray ligand coordinates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-phenyl-9h-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-phenyl-9h-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.